molecular formula C6H14ClNO5 B12842591 2-Amino-2-deoxy-D-gulose hydrochloride

2-Amino-2-deoxy-D-gulose hydrochloride

Cat. No.: B12842591
M. Wt: 215.63 g/mol
InChI Key: CBOJBBMQJBVCMW-WBHXJHRCSA-N
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Description

2-Amino-2-deoxy-D-gulose hydrochloride is a hexosamine derivative for research applications. This compound is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. Researchers utilize it in glycobiology studies to investigate carbohydrate metabolism, enzyme mechanisms, and cell-surface interactions. It serves as a building block for the preparation of cyclopropene-modified sugar derivatives, which are valuable tools for bioorthogonal labeling and imaging of biomolecules within live cells. As a hydrochloride salt, it offers improved stability and solubility in aqueous solutions, facilitating its use in various experimental conditions. This product is strictly for research use only and is not intended for diagnostic or therapeutic purposes. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6-;/m0./s1

InChI Key

CBOJBBMQJBVCMW-WBHXJHRCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-2-deoxy-D-gulose hydrochloride typically involves:

  • Starting from a protected or unprotected sugar derivative (often glucose or glucosamine derivatives).
  • Introduction or modification of the amino group at the C-2 position.
  • Conversion to the hydrochloride salt form.
  • Purification steps including crystallization, washing, and drying.

Due to the similarity to D-glucosamine hydrochloride, preparation methods for D-glucosamine provide a practical foundation.

Preparation via Solid-Liquid Exchange Reaction (Adapted from D-glucosamine Hydrochloride Synthesis)

A patented industrial method for preparing D-glucosamine hydrochloride, which can be adapted for 2-Amino-2-deoxy-D-gulose hydrochloride, involves a solid-liquid exchange reaction using ethanol as solvent and organic amines as deacidification agents.

Process Summary:

Step Description
1 Dissolve crushed amino sugar hydrochloride (e.g., D-glucosamine hydrochloride) in 65-98% ethanol solvent.
2 Add organic amine (e.g., diethylamine, triethylamine) under stirring at 25-40 °C for 2-10 hours to perform solid-liquid exchange.
3 Centrifuge the reaction mixture to separate solids.
4 Soak and wash the solid residue with high concentration ethanol (90-99%) for 1-3 hours.
5 Centrifuge again and dry the solid under vacuum at 40-55 °C and vacuum > -0.09 MPa.

Example Data from Patent:

Parameter Example 1 Example 2
Ethanol concentration 93% 88%
Amino sugar hydrochloride 220 kg (crushed to 100 mesh) 220 kg (crushed to 100 mesh)
Organic amines added 100 kg diethylamine 90 kg diethylamine + 40 kg triethylamine
Reaction temperature 27 °C 32 °C
Reaction time 4 hours 8 hours
Yield 90.8% 87.6%
Chloride ion content 0.068% 0.036%
Specific rotation +50.9° (2.5% aqueous solution) +50.2° (2.5% aqueous solution)

This method avoids methanol, reduces yellowing and discoloration, and eliminates the need for concentration and crystallization steps, making it industrially viable.

Synthetic Routes from D-Glucose and Derivatives

While direct synthesis of 2-Amino-2-deoxy-D-gulose hydrochloride is less documented, related amino sugars and 2-deoxy sugars are synthesized via:

These methods often require protection/deprotection steps to control regioselectivity and stereochemistry, which are critical for obtaining the correct sugar isomer.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range Purity Considerations
Solid-liquid exchange with ethanol and organic amines Industrially scalable, avoids methanol, reduces discoloration, simple purification Requires control of temperature and solvent ratios ~88-91% Low chloride ion content, high purity
Haloalkoxylation and hydrolysis High regioselectivity, well-established synthetic route Multi-step, requires protection/deprotection Variable (up to 95% in some steps) Requires careful purification to remove side products
Enzymatic synthesis High specificity, environmentally friendly Enzyme cost and stability, scale-up challenges Up to 95% reported High purity due to enzymatic selectivity

Research Findings and Optimization Notes

  • The use of ethanol as a solvent in the solid-liquid exchange method is critical for maintaining product stability and preventing discoloration.
  • Organic amines such as diethylamine and triethylamine serve as effective deacidification agents, facilitating the exchange reaction and improving yield.
  • Reaction temperature control between 25-40 °C optimizes reaction kinetics and product quality.
  • Vacuum drying at controlled temperature and pressure ensures removal of residual solvents without decomposition.
  • Enzymatic methods offer high stereoselectivity but require optimization for industrial scalability.
  • Protection/deprotection strategies in chemical synthesis are necessary to avoid side reactions but add complexity and cost.

Summary Table of Key Preparation Parameters for 2-Amino-2-deoxy-D-gulose Hydrochloride (Adapted)

Parameter Recommended Range/Value Notes
Solvent Ethanol (65-98%) Avoid methanol to prevent discoloration
Organic base Diethylamine, Triethylamine Used for solid-liquid exchange
Temperature 25-40 °C Controlled for optimal reaction
Reaction time 2-10 hours Depends on amine and temperature
Washing solvent concentration 90-99% ethanol For soaking and cleaning
Drying conditions 40-55 °C, vacuum > -0.09 MPa Prevents thermal degradation
Yield 87-91% High yield with optimized conditions
Chloride ion content <0.07% Indicates purity

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxy-D-gulose hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Amino-2-deoxy-D-gulose hydrochloride is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of glycosylated compounds and other sugar derivatives .

Biology: In biological research, this compound is used to study the metabolism and function of amino sugars in cells. It is also used in the synthesis of glycoproteins and glycolipids, which are important for cell signaling and recognition .

Medicine: It is also being investigated for its role in modulating immune responses and as a potential therapeutic agent for cancer .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. It is also used in the synthesis of surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of 2-Amino-2-deoxy-D-gulose hydrochloride involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The amino group allows it to participate in transamination reactions, which are crucial for the synthesis of amino sugars and other nitrogen-containing compounds. It can also modulate the activity of enzymes involved in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-2-deoxy-D-glucose hydrochloride with analogous compounds, focusing on structural features, physicochemical properties, and applications:

Compound Structure Molecular Formula Key Features Applications
2-Amino-2-deoxy-D-glucose hydrochloride Monosaccharide with C2 amino group C₆H₁₃NO₅·HCl High solubility in water; precursor for glycosaminoglycan synthesis Dietary supplements, metabolic labeling, glycobiology research
2-Acetamido-2-deoxy-D-glucopyranose C2 acetamido group C₈H₁₅NO₆ Reduced basicity due to acetamido substitution; forms disaccharides (e.g., 1→4, 1→6 linkages) Glycoconjugate synthesis, enzymatic studies
2'-Deoxyadenosine hydrochloride Deoxyribose nucleoside C₁₀H₁₃N₅O₃·HCl Deoxygenation at C2' of ribose; integral to DNA/RNA research Nucleic acid studies, antiviral drug development
(2S)-2,5-Diaminopentanamide dihydrochloride Linear diamine backbone C₅H₁₃N₃O·2HCl Non-carbohydrate; dual amino groups with dihydrochloride salt Limited applications; toxicity not fully characterized
8-Aminospiro[4.5]decane hydrochloride Spirocyclic amine C₁₀H₁₈N·HCl Rigid spiro structure; unknown hazards Experimental chemistry; no established clinical use

Key Structural and Functional Differences

Amino vs. Acetamido Substitution: The amino group in glucosamine hydrochloride enhances its nucleophilicity and solubility compared to 2-acetamido-2-deoxy-D-glucopyranose, where the acetamido group reduces reactivity due to steric and electronic effects . Acetamido derivatives are often used in glycosylation reactions to form stable disaccharides, whereas glucosamine hydrochloride is metabolically active in chondrocyte pathways .

Deoxy Modifications: 2'-Deoxyadenosine hydrochloride lacks a hydroxyl group at the C2' position of ribose, critical for DNA stability. This contrasts with glucosamine hydrochloride, where deoxygenation is absent but the amino group at C2 drives its biological function .

Safety Profiles: Glucosamine hydrochloride has well-documented safety data (98–102% purity) and is FDA-approved for supplements, whereas compounds like (2S)-2,5-diaminopentanamide dihydrochloride and 8-aminospiro[4.5]decane hydrochloride lack comprehensive toxicological studies .

Biological Recognition: Epimeric differences (e.g., 2-amino-2-deoxy-D-galactose hydrochloride) alter binding specificity in glycosaminoglycan synthesis. Glucosamine hydrochloride’s glucose backbone is preferentially incorporated into hyaluronic acid, unlike galactosamine derivatives .

Q & A

Q. Methodological Answer :

  • Chemical Identification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the structure, focusing on characteristic peaks for the amino group (δ 1.5–2.5 ppm) and anomeric protons (δ 4.5–5.5 ppm) .
  • Purity Assessment :
    • HPLC : Utilize reverse-phase chromatography with UV detection at 195 nm to quantify impurities .
    • Titration : Acid-base titration (e.g., with 0.1 M NaOH) to confirm HCl content, ensuring compliance with pharmacopeial standards (98.0–102.0% purity) .
  • CAS Validation : Cross-reference CAS numbers (66-84-2 or 1078691-95-8) with spectral databases and certificates of analysis (COA) provided by suppliers .

Advanced: What experimental strategies optimize the synthesis of cyclopropene-modified derivatives using 2-amino-2-deoxy-D-glucose hydrochloride?

Q. Methodological Answer :

  • Derivatization Protocol :
    • Acetylation : Protect hydroxyl groups using acetic anhydride in pyridine (1:5 molar ratio, 24 h, 25°C) to form tetra-O-acetyl intermediates .
    • Cyclopropene Introduction : React with cyclopropene carboxylic acid via carbodiimide-mediated coupling (EDC/HOBt, DMF, 12 h, 0–4°C) .
    • Deprotection : Remove acetyl groups using methanolic HCl (0.5 M, 2 h, RT) .
  • Characterization : Validate using high-resolution mass spectrometry (HRMS) and compare retention times with standards via LC-MS .

Basic: What safety precautions are critical when handling 2-amino-2-deoxy-D-glucose hydrochloride in laboratory settings?

Q. Methodological Answer :

  • Exposure Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS07: skin/eye irritation) .
    • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
  • Spill Management : Collect spills mechanically (e.g., with inert absorbents like vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
  • Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced: How can researchers resolve contradictions in biological activity data for 2-amino-2-deoxy-D-glucose hydrochloride across studies?

Q. Methodological Answer :

  • Data Triangulation :
    • Batch Variability : Compare COA documents for purity, residual solvents, or stereochemical impurities (e.g., galactosamine contamination) .
    • Assay Conditions : Replicate experiments under standardized conditions (pH 7.4, 37°C) to control for variables like temperature-dependent enzyme inhibition .
    • Orthogonal Assays : Validate glycosylation inhibition using both fluorescence-based (e.g., FITC-lectin binding) and radiometric (³H-glucose incorporation) methods .

Basic: What analytical techniques are used to study the stability of 2-amino-2-deoxy-D-glucose hydrochloride in aqueous solutions?

Q. Methodological Answer :

  • Kinetic Studies :
    • pH Profiling : Monitor degradation via UV-Vis spectroscopy (λ = 210 nm) across pH 3–10 at 25°C .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .
  • Degradation Products : Analyze by LC-MS for byproducts like deaminated sugars or Maillard reaction intermediates .

Advanced: How can researchers design experiments to evaluate the role of 2-amino-2-deoxy-D-glucose hydrochloride in glycosylation pathways?

Q. Methodological Answer :

  • Cell-Based Assays :
    • Metabolic Labeling : Treat cells with 10 mM 2-amino-2-deoxy-D-glucose hydrochloride for 24 h, then quantify N-linked glycans via PNGase F release and MALDI-TOF MS .
    • Competitive Inhibition : Co-administer with UDP-GlcNAc (0.1–1 mM) to assess hexosamine biosynthetic pathway (HBP) modulation .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with glycosyltransferases (e.g., OGT) .

Basic: What are the solubility properties of 2-amino-2-deoxy-D-glucose hydrochloride in common solvents?

Q. Methodological Answer :

  • Solubility Data :
    • Water : 125 mg/mL (ultrasonication recommended) .
    • DMSO : 5 mg/mL (limited solubility; use fresh solutions to avoid precipitation) .
    • PBS (pH 7.2) : 5 mg/mL; filter-sterilize (0.22 µm) for cell culture applications .

Advanced: What strategies mitigate batch-to-batch variability in 2-amino-2-deoxy-D-glucose hydrochloride for reproducible in vivo studies?

Q. Methodological Answer :

  • Quality Control :
    • Supplier Coordination : Request lot-specific COA documents detailing NMR, HPLC, and elemental analysis .
    • In-House Validation : Perform Karl Fischer titration to confirm moisture content (<0.5%) .
  • Animal Dosing : Adjust concentrations based on molarity (e.g., 150 mg/kg in PBS) and validate via plasma LC-MS pharmacokinetic profiling .

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